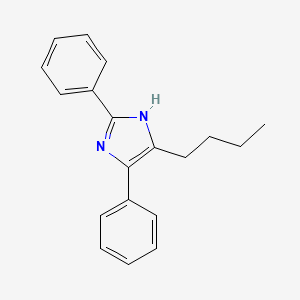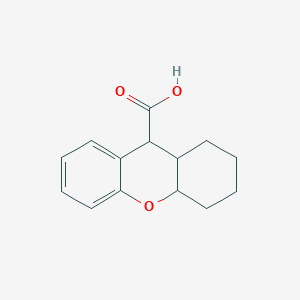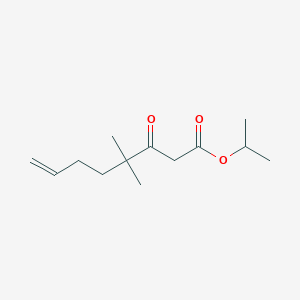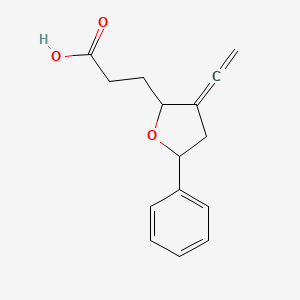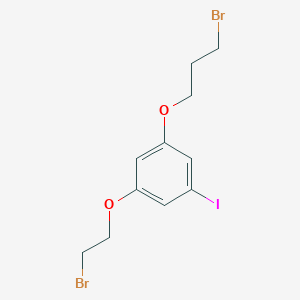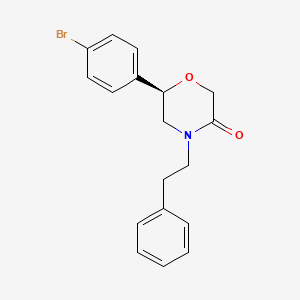![molecular formula C22H33NO2Si2 B14192778 ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 834856-14-3](/img/structure/B14192778.png)
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane: is a chemical compound with a complex structure that includes nitro, ethynyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves multiple steps. One common method includes the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. The use of advanced catalytic systems and controlled reaction environments is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The ethynyl groups can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium amide or organolithium reagents are employed.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amino derivatives.
Substitution: Various substituted ethynyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl groups can engage in addition and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or materials.
Comparación Con Compuestos Similares
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- 2-[(Trimethylsilyl)ethynyl]aniline
- Ethynyltrimethylsilane
Uniqueness: The presence of both nitro and ethynyl groups in ({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane makes it unique compared to other similar compounds. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
834856-14-3 |
|---|---|
Fórmula molecular |
C22H33NO2Si2 |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-nitro-2-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C22H33NO2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-21-16-22(23(24)25)11-10-20(21)12-14-26(7,8)9/h10-11,16-19H,1-9H3 |
Clave InChI |
YWAQNWYUBJLCKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C[Si](C)(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


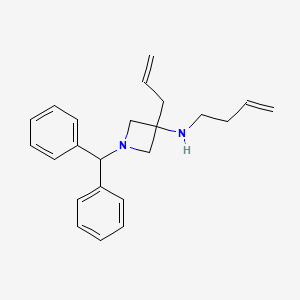

![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
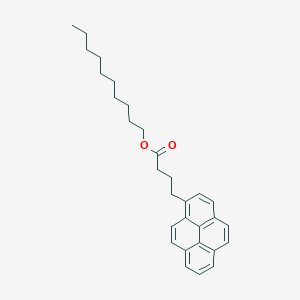

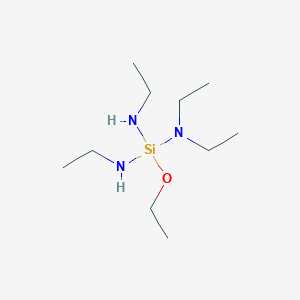
![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)

